3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide
Overview
Description
3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide typically involves the use of octafluorotoluene as a starting reagent . The preparation process includes several steps, such as halogenation, amide formation, and purification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and safety.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cycloaddition Reactions: The presence of multiple fluorine atoms and a trifluoromethyl group makes the compound suitable for cycloaddition reactions with various dienes and alkynes.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, tri-phenylphosphine, and dimethyl sulphoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield different substituted amides, while cycloaddition reactions can produce various cyclic compounds .
Scientific Research Applications
3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide involves its interaction with molecular targets, such as enzymes and receptors. The presence of multiple fluorine atoms and a trifluoromethyl group enhances its binding affinity and specificity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol: A related compound with similar fluorine and trifluoromethyl groups.
Pentafluoropyridine: Another fluorinated aromatic compound used in similar applications.
Trifluoromethane: A simpler compound with a trifluoromethyl group, used in various chemical reactions.
Uniqueness
3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide is unique due to its specific combination of chlorine, fluorine, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF7NO/c11-2-1-3(20)19-9-7(14)5(12)4(10(16,17)18)6(13)8(9)15/h1-2H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPVWKWEMXXYMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)NC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149656 | |
Record name | Propanamide, 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301149656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365963-00-3 | |
Record name | Propanamide, 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365963-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301149656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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